molecular formula C18H18N2O2 B1224164 2-Butoxy-3-phenyl-4-quinazolinone CAS No. 723744-10-3

2-Butoxy-3-phenyl-4-quinazolinone

Cat. No. B1224164
M. Wt: 294.3 g/mol
InChI Key: WPWUMAZTBQXSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butoxy-3-phenyl-4-quinazolinone is a member of quinazolines.

Scientific Research Applications

Cytotoxicity and Tubulin Polymerization Inhibition

  • 2-Butoxy-3-phenyl-4-quinazolinone derivatives have been studied for their cytotoxicity and as inhibitors of tubulin polymerization. These properties are relevant in the search for potential anticancer candidates. Certain derivatives show significant cytotoxicity against human tumor cell lines and potent inhibition of tubulin polymerization, comparable to antimitotic natural products like colchicine and podophyllotoxin (Hour et al., 2000).

Antioxidant Properties

  • Research on 2-substituted quinazolin-4(3H)-ones, closely related to 2-Butoxy-3-phenyl-4-quinazolinone, highlights their potential as antioxidants. These compounds demonstrate notable antioxidant activity, with certain structures showing enhanced properties. The presence of hydroxyl groups and specific substituents enhances their antioxidant capacity (Mravljak et al., 2021).

Anticonvulsant and Antidepressant Agents

  • Some derivatives of 2-Butoxy-3-phenyl-4-quinazolinone have been synthesized and tested for anticonvulsant and antidepressant activities. Certain compounds in this category have shown promising results as anticonvulsant agents without causing motor impairment effects (Amir et al., 2013).

Chemical Sensor Applications

  • Derivatives of 2-Butoxy-3-phenyl-4-quinazolinone have been used in developing chemical sensors. For instance, they've been utilized in constructing a fluoroionophore for Fe(3+) sensitive optochemical sensors. The properties of these compounds aid in the accurate detection of iron ions in various samples (Zhang et al., 2007).

Anti-Platelet Aggregation

  • Certain 2-Butoxy-3-phenyl-4-quinazolinone derivatives exhibit significant inhibitory activities toward platelet aggregation, which could make them potential candidates for treating cardiovascular diseases (Chang et al., 2003).

Cardiotonic Activity

  • Some 2-Butoxy-3-phenyl-4-quinazolinone derivatives have been synthesized and evaluated for their cardiotonic activity, showing promise as positive inotropic agents (Bandurco et al., 1987).

properties

CAS RN

723744-10-3

Product Name

2-Butoxy-3-phenyl-4-quinazolinone

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

2-butoxy-3-phenylquinazolin-4-one

InChI

InChI=1S/C18H18N2O2/c1-2-3-13-22-18-19-16-12-8-7-11-15(16)17(21)20(18)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3

InChI Key

WPWUMAZTBQXSIV-UHFFFAOYSA-N

SMILES

CCCCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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